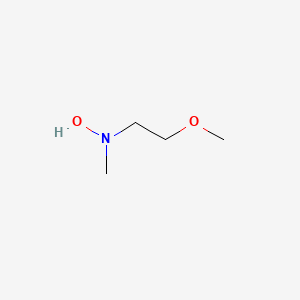

N-(2-methoxyethyl)-N-methylhydroxylamine

Description

Properties

CAS No. |

116797-81-0 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-N-methylhydroxylamine |

InChI |

InChI=1S/C4H11NO2/c1-5(6)3-4-7-2/h6H,3-4H2,1-2H3 |

InChI Key |

IHDXZTFCGLVYNG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC)O |

Origin of Product |

United States |

Preparation Methods

Green One-Pot Synthesis Method (Patent CN105330564A)

This method employs a series-connected one-pot reaction in aqueous phase using:

- Sulfur dioxide gas (SO2)

- Sodium nitrite (NaNO2)

- Sodium hydroxide (NaOH)

- Methyl sulfate ((CH3O)2SO2)

Process Summary:

- Dissolve sodium nitrite and sodium hydroxide in water.

- Pass sulfur dioxide gas into the solution to form intermediate species.

- Alternately add sodium hydroxide and methyl sulfate to methylate and complete the reaction.

- Adjust pH to 1 with sulfuric acid.

- Isolate methoxyamine hydrochloride by vacuum distillation.

| Parameter | Range/Value |

|---|---|

| Molar ratio SO2 : NaNO2 | 1:1 to 5:1 |

| Molar ratio NaOH : NaNO2 | 1 to 3 times |

| Molar ratio NaOH : Methyl sulfate | 1 to 5 times |

| Molar ratio Methyl sulfate : NaNO2 | 1 to 3 times |

| Temperature | 5 to 50 °C (preferably 20-40 °C) |

| Total reaction time | 1 to 5 hours (preferably 2-4 hours) |

- Simplified process with a single reaction vessel.

- Low production cost and environmentally friendly.

- Utilizes waste sulfur dioxide gas, promoting sustainability.

- Suitable for industrial scale-up.

N-Substitution to Obtain N-(2-methoxyethyl)-N-methylhydroxylamine

After obtaining methoxyamine hydrochloride, N-substitution is performed to introduce the 2-methoxyethyl and methyl groups on the nitrogen atom. This typically involves alkylation reactions or condensation with suitable electrophiles.

Alkylation and Condensation Methods

- Alkylation of hydroxylamine derivatives with alkyl halides or esters.

- Condensation of N-methylhydroxylamine with aldehydes or ketones under solvent-free or mild conditions.

A solvent-free grinding method for N-methylhydroxylamine derivatives has been reported, which could be adapted for related compounds:

- N-methylhydroxylamine hydrochloride is ground with carbonyl compounds (aldehydes or ketones) in the presence of sodium carbonate and sodium sulfate.

- Reaction proceeds at room temperature without solvent.

- Water formed during condensation is absorbed by sodium sulfate, improving yield.

- Reaction times are short (3-10 minutes), and yields are high.

This method offers an eco-friendly alternative for synthesizing N-substituted hydroxylamines.

Synthesis of N-Substituted Hydroxylamines via Oxime Intermediates

An advanced synthetic strategy involves:

- Formation of oxime intermediates from ketones and hydroxylamine derivatives.

- Subsequent alkylation or rearrangement steps to achieve N-substitution.

For example, preparation of N-(tert-butoxy)-N-methylisonicotinamide via coupling of N-methylhydroxylamine with carboxylic acids, followed by esterification and Grignard reactions, has been demonstrated. Although this example is for a related compound, similar strategies may be adapted for this compound.

Comparative Data Table of Preparation Methods

Summary and Outlook

The preparation of this compound involves efficient synthesis of methoxyamine hydrochloride followed by selective N-substitution. The green one-pot aqueous method using sulfur dioxide and sodium nitrite offers an industrially viable route to methoxyamine hydrochloride. Subsequent N-substitution can be achieved via solvent-free grinding methods or oxime intermediate strategies, providing high yields under mild conditions.

Continued research focuses on improving reaction efficiency, environmental impact, and scalability, with potential for adapting mechanochemical and one-pot approaches to further streamline synthesis.

This detailed review consolidates diverse preparation methods from patents and peer-reviewed literature, ensuring a comprehensive understanding of the synthetic strategies for this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methylhydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to primary amines under suitable conditions.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-N-methylhydroxylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N-methylhydroxylamine exerts its effects involves its ability to act as a nucleophile or an electrophile, depending on the reaction context. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved in its action are diverse and depend on the specific application and reaction conditions.

Comparison with Similar Compounds

N,N-Dimethylhydroxylamine

- Structure : (CH₃)₂N-OH

- Key Differences: Lacks the methoxyethyl group, resulting in lower molecular weight and reduced steric hindrance. Reactivity: The simpler structure may facilitate faster oxidation or nucleophilic reactions compared to the bulkier methoxyethyl analog.

- Applications : Used as a reducing agent and intermediate in organic synthesis. Its smaller size allows easier diffusion in catalytic systems .

O-Acetyl-N-methylhydroxylamine

- Structure : CH₃-NH-O-CO-CH₃

- Key Differences :

- The hydroxylamine oxygen is acetylated, forming an ester group.

- Increased electrophilicity at the oxygen due to the electron-withdrawing acetyl group, making it more prone to hydrolysis.

- Reactivity: The acetyl group can participate in acyl transfer reactions, unlike the methoxyethyl group in the target compound.

- Applications : Used in protecting-group chemistry and as a precursor in heterocycle synthesis .

N-Hydroxy-N-methylacetamide (N-Methylacetohydroxamic acid)

- Structure : CH₃-CO-N(CH₃)-OH

- Key Differences :

- Contains a hydroxamic acid moiety (CONHOH) instead of a hydroxylamine.

- Chelating ability: Stronger metal ion coordination due to the hydroxamate group.

- Stability: More resistant to oxidation compared to hydroxylamines.

- Applications : Used in metal ion sequestration and as enzyme inhibitors (e.g., urease inhibitors) .

N-(2-Methoxyethyl)methylamine

- Structure : CH₃-NH-(CH₂)₂-O-CH₃

- Key Differences :

- Lacks the hydroxylamine oxygen, resulting in a secondary amine structure.

- Basicity: Higher basicity due to the absence of electron-withdrawing oxygen.

- Reactivity: Capable of forming salts with acids, unlike hydroxylamines, which can act as weak acids.

- Applications : Intermediate in ionic liquid synthesis (e.g., pyrrolidinium salts for electrolytes) .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Key Functional Groups | Solubility | Reactivity Highlights |

|---|---|---|---|---|

| N-(2-Methoxyethyl)-N-methylhydroxylamine | C₄H₁₁NO₂ | NH-O-, methoxyethyl, methyl | Polar organic solvents | Redox activity, chelation |

| N,N-Dimethylhydroxylamine | C₂H₇NO | NH-O-, dimethyl | Water, alcohols | Fast nucleophilic substitution |

| O-Acetyl-N-methylhydroxylamine | C₃H₇NO₂ | NH-O-, acetyl ester | Ethers, DCM | Hydrolysis-prone, acyl transfer |

| N-(2-Methoxyethyl)methylamine | C₄H₁₁NO | Secondary amine, methoxyethyl | Polar aprotic solvents | Salt formation, ionic liquid precursor |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-methoxyethyl)-N-methylhydroxylamine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves reacting hydroxylamine derivatives with alkylating agents. For example, hydroxylamine hydrochloride can react with 2-methoxyethyl-N-methylamine under basic conditions (e.g., NaOH) to neutralize HCl byproducts . Key parameters include temperature control (0–5°C to minimize side reactions), solvent choice (polar aprotic solvents like acetonitrile), and stoichiometric ratios. Purification via recrystallization or column chromatography is recommended .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH), methyl (-CH), and hydroxylamine (-NH-O-) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C stretch) .

Q. What are the primary chemical reactions involving this compound, and what reagents drive these transformations?

- Methodological Answer : Key reactions include:

- Oxidation : Forms nitroxide radicals using HO or KMnO .

- Reduction : Converts to amines with NaBH or LiAlH .

- Condensation : Reacts with carbonyl compounds (e.g., ketones) to form oxime derivatives under acidic conditions .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s stability, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Solutions include:

- Storage : Under inert gas (N/Ar) at -20°C in amber vials .

- Handling : Use gloveboxes for air-sensitive reactions .

- Stability Assays : Monitor degradation via HPLC over time under varying pH/temperature .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Validate DFT Calculations : Compare computed reaction energies (e.g., using B3LYP/6-31G*) with experimental kinetic data (e.g., Arrhenius plots) .

- Spectroscopic Validation : Use in situ IR or Raman spectroscopy to detect transient intermediates proposed in silico .

Q. What advanced analytical techniques are recommended for studying this compound in complex matrices (e.g., biological systems)?

- Methodological Answer :

- LC-HRMS/MS : Quantify trace amounts in biological fluids with isotopic internal standards .

- X-ray Crystallography : Resolve 3D structure if crystalline derivatives (e.g., metal complexes) can be synthesized .

- EPR Spectroscopy : Characterize paramagnetic intermediates in oxidation pathways .

Q. What mechanistic studies are needed to elucidate the compound’s role in radical-mediated reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .

- Spin Trapping : Use TEMPO or DMPO to detect short-lived radicals via EPR .

Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against related hydroxylamine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.